molecular formula C7H5Cl2NO2 B1362339 Methyl 5,6-Dichloronicotinate CAS No. 56055-54-0

Methyl 5,6-Dichloronicotinate

Cat. No.: B1362339
CAS No.: 56055-54-0
M. Wt: 206.02 g/mol
InChI Key: HWZINXYBRIQTEJ-UHFFFAOYSA-N
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Description

Methyl 5,6-Dichloronicotinate is an organic compound with the chemical formula C₇H₅Cl₂NO₂. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Methyl 5,6-Dichloronicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase and cytochrome P450 enzymes. These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby hindering their normal function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound affects the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This binding is facilitated by the chlorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a reduction in its inhibitory effects on enzymes and other biomolecules. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate oxidase, which plays a role in the oxidative metabolism of nicotinic acid derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and other biomolecules. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for its role in modulating cellular processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Methyl 5,6-Dichloronicotinate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Methyl 5,6-Dichloronicotinate can be compared with other similar compounds such as:

  • Methyl 2,3-Dichloronicotinate
  • 5,6-Dichloronicotinic Acid
  • 2,3-Dichloropyridine-4-boronic Acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and esterification, which confer unique chemical and physical properties. These properties make it particularly useful in certain chemical syntheses and research applications .

Properties

IUPAC Name

methyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZINXYBRIQTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381956
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56055-54-0
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,6-dichloronicotinate
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Synthesis routes and methods I

Procedure details

To 5,6-dichloronicotinic acid (2.2 g) was added 1,1,1-trimethoxyethane (4.3 mL), followed by irradiation with microwave at 120° C. for 15 minutes. The reaction mixture was dissolved in EtOAc and washed with water. The organic layer was dried over MgSO4 and the vehicle was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:EtOAc=85:15 to 80:20) to obtain methyl 5,6-dichloronicotinate (2.2 g) as a white solid.
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Synthesis routes and methods II

Procedure details

A solution of 5,6-dichloro-nicotinic acid (1.92 g, 10 mmol, Aldrich) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, Aldrich) in methanol (5 mL, Aldrich) was heated at reflux for 25 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the residue was dissolved in EtOAc (50 mL). The solution was washed with satd. NaHCO3 (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography, eluting with 30% EtOAc/hexane to give the title compound as a white solid. MS ESI, pos. ion) m/e: 205 (M+1).
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190 mg
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

4.45 mL of sulfuric acid was added to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol, and refluxed under heating and stirring for 18 hours. The mixture was cooled to 4° C. neutralized with a saturated sodium bicarbonate solution, and methanol was concentrated under reduced pressure. The aqueous layer was extracted with ethyl acetate, and the organic layer was separated to be dried over magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=20/1) to obtain 5.2 g of white solid, 5,6-dichloro-nicotinic acid methyl ester (yield 97%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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